3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine
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Overview
Description
3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[5,4-d]pyrimidine core, which is fused with a triazole ring, and it is substituted with 2,4-dimethylphenyl and naphthylmethyl groups.
Preparation Methods
The synthesis of 3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates.
Cyclization to form the pyrazolo[5,4-d]pyrimidine core: The carboxylic acids obtained from the previous step are cyclized to form pyrazolo[5,4-d][1,3]oxazin-4(1H)-ones.
Introduction of the triazole ring: The oxazinones are treated with substituted anilines to form the final pyrazolo[5,4-d]pyrimidine derivatives.
Industrial production methods for such compounds often involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment research.
Biological Studies: It has been used in studies to understand cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds to 3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine include other pyrazolo[5,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit biological activities, particularly as kinase inhibitors. the unique substitution pattern of 3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine provides it with distinct properties and potential advantages in medicinal chemistry .
Properties
Molecular Formula |
C25H20N6 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-4-(naphthalen-1-ylmethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H20N6/c1-16-10-11-22(17(2)12-16)31-24-21(14-27-31)25-28-23(29-30(25)15-26-24)13-19-8-5-7-18-6-3-4-9-20(18)19/h3-12,14-15H,13H2,1-2H3 |
InChI Key |
JZWZZDNTYKUHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CC5=CC=CC6=CC=CC=C65)C |
Origin of Product |
United States |
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